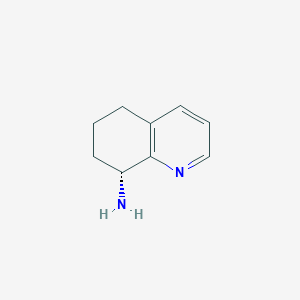

(R)-5,6,7,8-Tetrahydroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581070 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369655-84-5 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroquinolin-8-amine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its rigid structure and versatile functional group make it a valuable scaffold for the development of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | - |

| Molecular Weight | 148.21 g/mol | - |

| Appearance | Pale yellow oil | [1] |

| Boiling Point | 277.3 ± 28.0 °C (Predicted) | |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.93 ± 0.20 (Predicted) | |

| Specific Rotation [α]D22 | -20.8 (c 0.5, CH₂Cl₂) | [1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1431726-92-9 | [2] |

| Molecular Formula | C₉H₁₃ClN₂ | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥95% | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for 5,6,7,8-Tetrahydroquinolin-8-amine and its Derivatives

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃) | δ: 8.39 (d, 1H), 7.36 (d, 1H), 7.04 (m, 1H), 4.00 (t, 1H), 2.88-2.67 (m, 2H), 2.18 (m, 1H), 2.03-1.62 (m, 5H) (for racemic mixture) | |

| ¹³C NMR (CDCl₃) | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: δ = 157.23, 146.86, 136.89, 132.46, 121.86, 59.56, 34.26, 28.85, 27.82, 19.55 ppm | [1] |

| Mass Spectrometry (ESI) | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: m/z calcd for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺ | [1] |

| FTIR | For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹ | [1] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a multi-step process that often involves the resolution of a racemic intermediate.

Synthesis of this compound

The following protocol is a representative synthesis starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.[1]

-

The reaction progress is monitored by HPLC using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.[1]

-

Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.[1]

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

-

(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in methanol (MeOH).[1]

-

Potassium carbonate (K₂CO₃, 4 eq.) is added, and the mixture is stirred at room temperature for 2 hours.[1]

-

The methanol is removed under vacuum.

-

The residue is treated with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Step 3: Conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to (R)-8-azido-5,6,7,8-tetrahydroquinoline

-

To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.) are added.[1]

-

The mixture is stirred at room temperature for 30 minutes, followed by the addition of dimethyl sulfoxide (DMSO) and further stirring for 6 hours.[1]

-

The reaction is quenched with water and extracted with a mixture of ethyl acetate and hexane.

-

The organic phase is washed with water and brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Step 4: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline to this compound

-

(R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in anhydrous ethanol (EtOH).

-

Palladium on carbon (Pd/C, 5 mol%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[1]

-

The catalyst is removed by filtration through a celite pad.

-

The filtrate is concentrated under vacuum to yield this compound as a pale yellow oil.[1]

References

(R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS number 1431726-92-9

An In-Depth Technical Guide on (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS Number: 1431726-92-9)

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic amine of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a scaffold in medicinal chemistry. While data on the unsubstituted parent compound is limited in publicly available literature, this guide leverages information on its closely related derivatives to provide insights into its potential applications.

Physicochemical Properties

This compound, in its hydrochloride salt form, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 1431726-92-9 | [1] |

| Molecular Formula | C₉H₁₃ClN₂ | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| Appearance | Pale-yellow oil (free base) | |

| Purity | ≥95% (commercially available) | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

| SMILES | N[C@H]1C2=NC=CC=C2CCC1.Cl | [1] |

Synthesis

The asymmetric synthesis of this compound has been reported, often involving a key enzymatic resolution step. The following experimental protocol is based on the synthesis of the chiral scaffold for use in catalysis and medicinal chemistry applications.

Experimental Protocol: Chiral Synthesis

The synthesis proceeds via a multi-step process starting from 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (such as Candida antarctica lipase B) in an appropriate organic solvent (e.g., diisopropyl ether) is stirred at a controlled temperature. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline are then separated by column chromatography.

Step 2: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to the Azide The purified (R)-5,6,7,8-tetrahydroquinolin-8-ol is first converted to a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or DMAP in dichloromethane at 0°C. The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent such as DMSO to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline with inversion of stereochemistry.

Step 3: Reduction of the Azide to the Amine The (S)-8-azido-5,6,7,8-tetrahydroquinoline is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol. This reduction proceeds with retention of configuration, yielding the final product, this compound. The product is typically purified by column chromatography.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity

While specific biological data for the unsubstituted this compound is not extensively reported, studies on its 2-methyl substituted derivatives provide significant insights into its potential as a pharmacophore. The following data is for a derivative, (R)-(E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine, referred to as (R)-5a .

Antiproliferative Activity

The antiproliferative activity of derivatives of the title compound has been evaluated against a panel of human cancer cell lines. The (R)-enantiomer of the 2-methyl derivative, (R)-5a, demonstrated significant cytotoxic effects.[2][3]

| Cell Line | Cancer Type | IC₅₀ of (R)-5a (µM) |

| A2780 | Ovarian Carcinoma | 1.8 ± 0.2 |

| MSTO-211H | Biphasic Mesothelioma | 2.5 ± 0.3 |

| HT-29 | Colorectal Adenocarcinoma | 3.1 ± 0.4 |

| HeLa | Cervix Carcinoma | 4.5 ± 0.5 |

| CEM | T-lymphocyte | 5.2 ± 0.6 |

| HMEC-1 | Non-cancer Endothelial Cells | > 50 |

Data is presented as mean ± SD from multiple experiments.

Proposed Mechanism of Action

The most active derivative, (R)-5a, was found to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 ovarian carcinoma cells.[2][3]

Diagram of the Proposed Signaling Pathway

Caption: Proposed mechanism of action for (R)-tetrahydroquinoline derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays used to characterize the activity of tetrahydroquinoline derivatives.

Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

-

Cell Treatment: A2780 cells are treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Mitochondrial Membrane Potential Assay

-

Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria based on the membrane potential, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay

-

Cell Treatment: Cells are treated with the test compound for a short period (e.g., 1-2 hours).

-

Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While comprehensive biological data on the parent compound is emerging, studies on its derivatives, particularly the 2-methyl substituted analogs, highlight a promising potential for the development of novel anticancer agents. The demonstrated antiproliferative activity, coupled with the induction of cell cycle arrest and mitochondrial dysfunction, suggests a mechanism of action that warrants further investigation. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profile of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Due to the limited availability of a complete, published dataset for this specific enantiomer, this document compiles and analyzes available data from closely related compounds, including its 2-methyl substituted analogue and the parent 5,6,7,8-tetrahydroquinoline structure, to provide a robust predictive spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-2 |

| ~7.4-7.6 | d | 1H | H-4 |

| ~7.0-7.2 | dd | 1H | H-3 |

| ~4.0-4.2 | t | 1H | H-8 |

| ~2.8-3.0 | m | 2H | H-5 |

| ~1.8-2.2 | m | 4H | H-6, H-7 |

| ~1.5-1.7 | br s | 2H | -NH₂ |

Predicted for CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | C-8a |

| ~147-149 | C-2 |

| ~136-138 | C-4 |

| ~127-129 | C-4a |

| ~121-123 | C-3 |

| ~50-52 | C-8 |

| ~29-31 | C-5 |

| ~28-30 | C-7 |

| ~20-22 | C-6 |

Predicted for CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch (amine) |

| ~2800-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1580-1600 | Strong | C=N, C=C stretch (aromatic) |

| ~1450-1480 | Medium | CH₂ bend |

| ~750-800 | Strong | C-H bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 148.10 | [M]⁺ |

| 131.08 | [M-NH₃]⁺ |

Comparative Spectroscopic Data

The following tables provide experimental data for structurally related compounds, which form the basis for the predictions for this compound.

Table 5: Experimental Spectroscopic Data for (R)-2-methyl-5,6,7,8-Tetrahydroquinolin-8-amine[1]

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | FT-IR (cm⁻¹) |

| 8.40 (d, J = 4.6 Hz, 1H) | 157.23 | 3333.9 |

| 7.39 (d, J = 7.6 Hz, 1H) | 146.86 | 3049.6 |

| 7.05 (dd, J = 7.7, 4.7 Hz, 1H) | 136.89 | 2926.7 |

| 3.67 (t, J = 5.2 Hz, 1H) | 132.46 | 2855.2 |

| 2.50-2.78 (m, 3H) | 121.86 | 2784.1 |

| 2.53 (s, 3H) | 59.56 | 1648.1 |

| 2.10-2.18 (m, 1H) | 34.26 | 1575.3 |

| 1.93-2.01 (m, 1H) | 28.85 | 1444.5 |

| 1.69-1.81 (m, 2H) | 27.82 | 1428.1 |

| 19.55 | 1238.7 | |

| 1104.1 | ||

| 782.2 |

Table 6: Experimental Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| ¹³C NMR δ (ppm) | IR (cm⁻¹) | MS (m/z) |

| 156.4 | 2929 | 133 (M⁺) |

| 147.2 | 1587 | 132 |

| 136.8 | 1475 | 118 |

| 128.2 | 1444 | 105 |

| 120.9 | 1429 | |

| 29.5 | 785 | |

| 28.8 | ||

| 22.8 | ||

| 22.5 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from the racemic 5,6,7,8-tetrahydroquinolin-8-ol. The key step is the enzymatic kinetic resolution to obtain the desired enantiomer.

Caption: Synthetic pathway to this compound.

References

In-depth ¹H NMR Spectrum Analysis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a chiral bicyclic amine of significant interest in medicinal chemistry and asymmetric catalysis. This document outlines the expected spectral data, provides a comprehensive experimental protocol for data acquisition, and visualizes the key structural relationships and analytical workflows.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound, recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 2.70 - 2.85 | m | - | 2H |

| H-6 | 1.95 - 2.10 | m | - | 2H |

| H-7 | 1.70 - 1.85 | m | - | 2H |

| H-8 | 3.70 | t | 5.2 | 1H |

| NH₂ | 1.5 - 2.5 | br s | - | 2H |

| H-3 | 7.10 | dd | 8.1, 4.3 | 1H |

| H-4 | 7.45 | d | 8.1 | 1H |

| H-2 | 8.50 | d | 4.3 | 1H |

Note: The chemical shifts for the aromatic protons (H-2, H-3, and H-4) are estimated based on the parent quinoline structure, as the 2-methyl group in the reference compound would cause slight variations. The broad singlet for the amine protons (NH₂) is typical and its chemical shift can vary with concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters (300 MHz Spectrometer)

| Parameter | Value | Justification |

| Spectrometer Frequency | 300 MHz | Standard field strength for routine analysis. |

| Solvent | CDCl₃ | Good solubility for the compound and minimal solvent signal interference. |

| Temperature | 25 °C | Standard operating temperature. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the given sample concentration. |

| Relaxation Delay (d1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (aq) | 4 s | Provides adequate resolution. |

| Spectral Width (sw) | 20 ppm | Covers the full range of expected proton chemical shifts. |

| Referencing | TMS (0.00 ppm) | Standard internal reference for ¹H NMR. |

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

-

Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the ¹H NMR analysis and the key spin-spin coupling interactions within the molecule.

Figure 1: Experimental workflow for ¹H NMR analysis.

Chiral 5,6,7,8-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide on Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chirality to this framework opens up new avenues for exploring stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of chiral 5,6,7,8-tetrahydroquinoline derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, antimicrobial, and potential calcium channel blocking properties. This document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with these activities to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Chiral 5,6,7,8-tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The stereochemistry at the chiral center often plays a crucial role in determining the antiproliferative efficacy.

Quantitative Antiproliferative Data

The cytotoxic activity of various chiral 5,6,7,8-tetrahydroquinoline derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results expressed as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the reported IC50 values for representative compounds.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

| Compound | Enantiomer | HT-29 (Colon) IC50 (µM)[1] | A2780 (Ovarian) IC50 (µM)[1] | MSTO-211H (Mesothelioma) IC50 (µM)[1] |

| 3a | (R) | >20 | 11.7 ± 2.0 | 14.9 ± 1.4 |

| (S) | >20 | 11.4 ± 0.4 | 11.8 ± 2.3 | |

| 5a | (R) | 10.5 ± 1.5 | 5.2 ± 0.8 | 7.5 ± 1.1 |

| (S) | 15.2 ± 2.1 | 8.9 ± 1.3 | 10.1 ± 1.5 | |

| 2b | (R) | >20 | 15.8 ± 2.5 | 18.2 ± 2.0 |

| (S) | >20 | 14.5 ± 1.9 | 16.7 ± 2.2 |

Table 2: Antiproliferative Activity of Racemic 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

| Compound | CEM (T-lymphocyte) IC50 (µM)[1] | HeLa (Cervix) IC50 (µM)[1] | HMEC-1 (Endothelial) IC50 (µM)[1] |

| 1a | >100 | >100 | >100 |

| 2a | >100 | >100 | >100 |

| 3a | 15.6 ± 1.8 | 20.3 ± 2.5 | 25.1 ± 3.0 |

| 4a | >100 | >100 | >100 |

| 5a | 8.9 ± 1.1 | 12.4 ± 1.5 | 18.7 ± 2.2 |

| 6a | >100 | >100 | >100 |

| 1b | >100 | >100 | >100 |

| 2b | 18.2 ± 2.1 | 24.5 ± 3.1 | 30.2 ± 3.5 |

| 3b | >100 | >100 | >100 |

| 4b | >100 | >100 | >100 |

| 5b | >100 | >100 | >100 |

| 6b | >100 | >100 | >100 |

Mechanism of Action

The anticancer activity of some chiral 5,6,7,8-tetrahydroquinoline derivatives has been linked to the induction of apoptosis and cell cycle arrest. The most active compounds have been shown to induce mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in cancer cells.[1] Furthermore, some derivatives have been found to exert their effects through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain chiral 5,6,7,8-tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

References

Potential Pharmacological Profile of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic compound that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate for the development of novel therapeutic agents. The rigid tetrahydroquinoline scaffold, coupled with the chiral amine at the 8-position, provides a valuable platform for creating structurally diverse molecules with specific stereochemical requirements for biological target engagement. While direct pharmacological data on this compound is limited, its derivatives have shown promise in oncology. This technical guide consolidates the available information on its synthesis, the pharmacological activities of its derivatives, and the experimental methodologies used for their evaluation, providing a comprehensive overview of its potential pharmacological profile.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic intermediate. A common strategy is the dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, using enzymatic methods.

Experimental Protocol: Synthesis and Chiral Resolution

A widely adopted method for obtaining the chiral amine involves the following key steps:

-

Dynamic Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol: The racemic alcohol is subjected to enzymatic acylation, often using a lipase such as Candida antarctica lipase B (CAL-B). In the presence of an acyl donor (e.g., isopropenyl acetate), the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

-

Separation of Enantiomers: The resulting mixture of the acylated and unacylated enantiomers can be separated using standard chromatographic techniques.

-

Conversion to the Chiral Amine: The separated enantiomer of 5,6,7,8-tetrahydroquinolin-8-ol can then be converted to the corresponding amine. This is often achieved through a Mitsunobu reaction with a phthalimide derivative followed by hydrazinolysis, or via activation of the hydroxyl group and subsequent displacement with an amine precursor.

Potential Pharmacological Profile

The pharmacological potential of this compound is primarily inferred from the biological activities of its derivatives. The core scaffold has been explored in the context of cancer and infectious diseases.

Antiproliferative Activity

Derivatives of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1][2] The stereochemistry at the 8-position has been shown to be a critical determinant of biological activity, with the (R)-enantiomer of certain derivatives exhibiting greater potency.[1]

The proposed mechanism of action for the antiproliferative effects of the most active derivative, (R)-5a, involves the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production in ovarian carcinoma cells (A2780).[1][2][3] This suggests that the scaffold may be amenable to the development of agents that selectively target cancer cells through the induction of oxidative stress.[1]

CXCR4 Antagonism

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a known privileged structure for the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). While the (S)-enantiomer has been more extensively studied in this context, the core structure is a key pharmacophore for CXCR4 inhibition. CXCR4 plays a crucial role in cancer progression, including metastasis and angiogenesis, making it an attractive target for anticancer drug development. The potential for derivatives of this compound to act as CXCR4 antagonists warrants further investigation.

Other Potential Activities

The broader 8-aminoquinoline class of compounds, which includes the antimalarial drug primaquine, is known for a range of biological activities, including antimalarial, antiviral, and antioxidant effects.[4][5] These activities are often associated with the ability of the 8-aminoquinoline core to undergo redox cycling and generate ROS.[1]

Quantitative Data

The following table summarizes the reported antiproliferative activities (IC₅₀ values) of chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[1][3]

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

| (R)-5a | A2780 | Ovarian Carcinoma | 2.5 ± 0.3 |

| MSTO-211H | Biphasic Mesothelioma | 3.1 ± 0.5 | |

| HT-29 | Colorectal Adenocarcinoma | 4.5 ± 0.6 | |

| HeLa | Cervix Carcinoma | 5.2 ± 0.8 | |

| CEM | T-lymphocyte | 6.3 ± 0.9 | |

| HMEC-1 | Non-cancer Endothelial | > 50 | |

| (S)-5a | A2780 | Ovarian Carcinoma | 8.7 ± 1.2 |

| MSTO-211H | Biphasic Mesothelioma | 10.2 ± 1.5 | |

| HT-29 | Colorectal Adenocarcinoma | 15.6 ± 2.1 | |

| HeLa | Cervix Carcinoma | 18.4 ± 2.5 | |

| CEM | T-lymphocyte | 22.1 ± 3.0 | |

| HMEC-1 | Non-cancer Endothelial | > 50 |

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives

To a solution of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) at 0 °C, the corresponding aldehyde (1 equivalent) is added.[1] The reaction mixture is stirred at 0 °C for 8 hours.[1] Water (5 mL) is then added, and the aqueous solution is extracted with dichloromethane (3 x 10 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the Schiff base product.[1]

Antiproliferative Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mitochondrial Membrane Potential Assay

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Staining: The cells are then incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1).

-

Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. A shift in fluorescence from red (high potential) to green (low potential) indicates mitochondrial membrane depolarization.

Cellular ROS Production Assay

-

Cell Treatment: Cells are treated with the test compound.

-

Probe Loading: The cells are loaded with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA).

-

Fluorescence Measurement: The increase in fluorescence, corresponding to the oxidation of the probe by ROS, is measured using a fluorescence plate reader or flow cytometry.

Conclusion

This compound is a valuable chiral scaffold in medicinal chemistry. While direct pharmacological data for the parent compound is scarce, its derivatives have demonstrated promising antiproliferative activity through a mechanism involving mitochondrial dysfunction and ROS production. The established role of the 8-amino-5,6,7,8-tetrahydroquinoline core in CXCR4 antagonism further highlights the potential of this scaffold in drug discovery. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to fully elucidate its pharmacological profile and therapeutic potential. Direct screening of the parent compound against a panel of relevant biological targets would also be beneficial in identifying novel activities.

References

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antiproliferative and Anticancer Potential of Tetrahydroquinoline Compounds: A Technical Guide

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the tetrahydroquinoline (THQ) nucleus has emerged as a privileged structure, demonstrating significant potential in the development of new chemotherapeutics. Tetrahydroquinolines are a class of bicyclic heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including notable antiproliferative and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of the current state of research into the anticancer properties of THQ derivatives, focusing on their mechanisms of action, quantitative antiproliferative data, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.

Quantitative Antiproliferative Activity of Tetrahydroquinoline Derivatives

The anticancer efficacy of novel compounds is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a series of newly synthesized tetrahydroquinoline derivatives from a recent study.

| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | VERO (Normal Kidney Cells) IC50 (µM) |

| 10d | 0.062 ± 0.01 | - | - | 1.003 ± 0.008 | > 50 |

| 10e | - | 0.033 ± 0.003 | - | - | > 50 |

| 10h | - | - | 0.087 ± 0.007 | - | > 50 |

| Cisplatin (Reference) | > 10 | > 10 | - | - | - |

Data presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher cytotoxic activity. The reference drug, Cisplatin, is a widely used chemotherapy agent.[2]

Key Signaling Pathways in Tetrahydroquinoline-Induced Apoptosis

Several studies have indicated that tetrahydroquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] Apoptosis is a tightly regulated process involving two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface, leading to the activation of caspase-8.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

The evaluation of the anticancer potential of tetrahydroquinoline compounds involves a series of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

Tetrahydroquinoline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the tetrahydroquinoline compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

-

Cell Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for In Vitro Anticancer Drug Screening

The discovery and preclinical evaluation of novel anticancer compounds typically follow a structured workflow designed to identify promising lead candidates for further development.

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Tetrahydroquinoline derivatives represent a promising class of compounds with significant antiproliferative and anticancer potential. Their ability to induce apoptosis in cancer cells through various signaling pathways underscores their therapeutic relevance. The systematic in vitro evaluation, employing a battery of assays as detailed in this guide, is crucial for the identification and characterization of novel THQ-based drug candidates. The quantitative data and detailed methodologies presented herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into tangible clinical benefits.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide to the Stability, Storage, and Handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride (CAS No. 1431726-92-9). This chiral amine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients, including potential C5a receptor antagonists.[1][2] Understanding its stability profile and proper handling procedures is critical for ensuring its quality, integrity, and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1431726-92-9 | [3] |

| Molecular Formula | C₉H₁₃ClN₂ | [3] |

| Molecular Weight | 184.67 g/mol | [3] |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥95% | [3] |

Stability Profile

While specific quantitative stability data such as degradation kinetics for this compound hydrochloride are not extensively available in the public domain, general stability considerations for amine hydrochlorides and tetrahydroquinoline derivatives can be inferred. The hydrochloride salt form generally enhances the stability and water solubility of the amine.[4] However, amine salts can be susceptible to hydrolysis, and the tetrahydroquinoline scaffold may be sensitive to oxidation and light.

For drug development purposes, a comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6] This involves forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to establish a re-test period or shelf life.

Table 2: Summary of Potential Degradation Pathways

| Stress Condition | Potential Degradation Pathway |

| Hydrolysis | Amine hydrochlorides can be susceptible to hydrolysis, particularly at non-optimal pH. |

| Oxidation | The tetrahydroquinoline ring may be susceptible to oxidation, potentially leading to the formation of aromatic quinoline derivatives or other oxidized species. |

| Photolysis | Exposure to light, particularly UV radiation, can lead to photodegradation of quinoline-containing compounds. |

| Thermal | Elevated temperatures can accelerate degradation reactions. |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound hydrochloride.

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Solid) | 4°C, sealed storage, away from moisture. | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | |

| Shipping | Room temperature in continental US; may vary elsewhere. | [3] |

| Handling | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized experimental protocols for assessing the stability of this compound hydrochloride, based on ICH guidelines. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent compound from any potential degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in various stress media.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Reflux the sample in water at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Study Protocol

Objective: To establish a re-test period for the drug substance.

Methodology:

-

Sample Packaging: Store samples of this compound hydrochloride in containers that simulate the proposed packaging for storage and distribution.

-

Storage Conditions (as per ICH Q1A(R2)): [5][6]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

This compound hydrochloride serves as a key intermediate in the synthesis of novel C5a receptor antagonists.[1] The C5a receptor (C5aR) is a G protein-coupled receptor (GPCR) involved in inflammatory responses.[7][8][9] Antagonism of this receptor is a promising therapeutic strategy for various inflammatory diseases.

C5a Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the binding of the inflammatory mediator C5a to its receptor, C5aR1. This pathway can be targeted by antagonists synthesized from this compound hydrochloride.

Caption: Simplified C5a Receptor (C5aR1) Signaling Pathway.

Experimental Workflow for Synthesis of a C5a Receptor Antagonist

This diagram outlines a representative workflow for the synthesis of a potential C5a receptor antagonist using this compound hydrochloride as a starting material.

Caption: Synthetic Workflow for a C5a Receptor Antagonist.

Conclusion

This compound hydrochloride is a key building block in medicinal chemistry. While specific, publicly available stability data is limited, this guide provides a framework for its proper storage, handling, and comprehensive stability assessment based on established international guidelines. The provided experimental protocols and visualizations of its application in the context of C5a receptor antagonist development offer valuable insights for researchers and drug development professionals working with this compound. It is strongly recommended that users perform their own stability studies to determine the appropriate re-test period and storage conditions for their specific applications.

References

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

Literature review of 8-amino-5,6,7,8-tetrahydroquinoline chemistry

An In-depth Technical Guide to the Chemistry of 8-amino-5,6,7,8-tetrahydroquinoline

Introduction

8-amino-5,6,7,8-tetrahydroquinoline is a versatile bicyclic diamine that has garnered significant attention in medicinal chemistry and asymmetric catalysis. Its rigid, chiral scaffold makes it an important building block for the synthesis of a wide range of biologically active compounds and a valuable ligand for transition metal catalysts. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of 8-amino-5,6,7,8-tetrahydroquinoline and its derivatives, with a focus on its role in drug development and catalysis.

Synthesis of 8-amino-5,6,7,8-tetrahydroquinoline

Several synthetic routes to 8-amino-5,6,7,8-tetrahydroquinoline have been reported, allowing for the preparation of both racemic and enantiomerically pure forms. Key methodologies include the catalytic hydrogenation of substituted quinolines and the reduction of 8-oximino-5,6,7,8-tetrahydroquinoline.

Catalytic Hydrogenation of Acetamidoquinolines

A practical approach for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide group.[1][2] This method is effective for producing various isomers, with yields being particularly good when the acetamido substituent is on the pyridine ring.[1][2]

Experimental Protocol: Synthesis of 6-amino-5,6,7,8-tetrahydroquinoline [2]

-

A solution of 6-acetamidoquinoline in a suitable solvent is subjected to catalytic hydrogenation over a platinum catalyst at 60 °C.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide is then hydrolyzed to afford 6-amino-5,6,7,8-tetrahydroquinoline.

-

The final product is purified by distillation.

Synthesis from 5,6,7,8-tetrahydroquinoline

Another common route involves the functionalization of the parent 5,6,7,8-tetrahydroquinoline ring system. This typically involves nitrosation followed by reduction of the resulting oxime.[1] A two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described, which involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by the reduction of the oxime.[1]

Chiral Synthesis

The preparation of enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline derivatives is crucial for their application in asymmetric catalysis and as chiral building blocks in drug synthesis. A key method involves the dynamic kinetic resolution (DKR) of the corresponding 8-hydroxy precursor using Candida antarctica lipase.[3]

Experimental Protocol: Chiral Synthesis of (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline [4]

-

Resolution of 5,6,7,8-tetrahydroquinolin-8-ol: The racemic 8-hydroxy precursor is subjected to enzymatic resolution using lipase and an acyl donor. This separates the two enantiomers, providing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.[4]

-

Hydrolysis of the Acetate: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using potassium carbonate in methanol to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[4]

-

Mesylation and Azidation: The resolved alcohol (either R or S enantiomer) is converted to the corresponding azide. This is achieved by mesylation followed by substitution with sodium azide.[4]

-

Reduction of the Azide: The resulting 8-azido-5,6,7,8-tetrahydroquinoline is then reduced to the desired 8-amino-5,6,7,8-tetrahydroquinoline via catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere.[4]

A schematic representation of the chiral synthesis is provided below.

Caption: Chiral synthesis of 8-amino-5,6,7,8-tetrahydroquinoline.

Chemical Reactivity and Derivatives

The 8-amino group of 5,6,7,8-tetrahydroquinoline is a versatile functional handle that allows for the synthesis of a wide array of derivatives.

N-Alkylation and N-Arylation

The primary amine can be readily alkylated or arylated to produce secondary and tertiary amines. These derivatives have been explored for their potential as antinociceptive agents.[5]

Schiff Base Formation

Condensation of 8-amino-5,6,7,8-tetrahydroquinoline with various aldehydes and ketones affords the corresponding Schiff bases (imines). These compounds have been investigated for their antiproliferative activities.[3]

Experimental Protocol: Synthesis of Schiff Bases [3]

-

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) is dissolved in ethanol (10 mL).

-

The corresponding aldehyde (1 equivalent) is added at 0 °C.

-

The reaction mixture is stirred for 8 hours at 0 °C.

-

Water (5 mL) is added, and the aqueous solution is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the Schiff base.

Formation of Thiocarbamoyl Derivatives

The reaction of 8-amino-5,6,7,8-tetrahydroquinoline with isothiocyanates leads to the formation of thiocarbamoyl derivatives. These compounds have been patented as anti-ulcer agents.[6]

Experimental Protocol: Synthesis of 8-(N'-methylthiocarbamoylamino)-3-methyl-5,6,7,8-tetrahydroquinoline [6]

-

8-amino-3-methyl-5,6,7,8-tetrahydroquinoline (3 g) is dissolved in acetonitrile (30 mL).

-

Methylisothiocyanate (1.35 g) is added to the solution.

-

The mixture is heated at reflux for 2 hours.

-

The solvent is evaporated, and the residue is purified to give the desired product.

Applications in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, such as CAMPY and Me-CAMPY, have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions.[4][7] These ligands, in combination with metals like rhodium and iridium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of various substrates, including cyclic imines and prochiral aryl ketones.[1][4][7]

The general workflow for the application of these catalysts is depicted below.

Caption: Workflow for asymmetric transfer hydrogenation.

Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

Rhodium complexes of CAMPY and Me-CAMPY have been shown to be effective catalysts for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.[4][7] While enantiomeric excesses of up to 69% have been achieved, quantitative conversions are often observed, even for sterically hindered substrates.[4][7]

| Substrate | Catalyst | Additive | Conversion (%) | ee (%) | Reference |

| 1-Phenyl-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | - | >99 | 55 | [4] |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | La(OTf)3 | >99 | 69 | [4] |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [RhCp*(R)-Me-CAMPY(Cl)]Cl | La(OTf)3 | >99 | 62 | [4] |

Biological and Medicinal Applications

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Antiproliferative Activity

A number of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] Both Schiff bases and their reduced amine counterparts have shown significant cytotoxic effects. Notably, the stereochemistry of these compounds can play a crucial role in their biological activity, with one enantiomer often being more potent than the other.[3] For instance, (R)-5a was found to be the most active compound in a series, affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| (R)-3a | A2780 | 10.2 | [3] |

| (S)-3a | A2780 | 10.5 | [3] |

| (R)-5a | A2780 | 5.4 | [3] |

| (S)-5a | A2780 | 17.2 | [3] |

| (R)-2b | A2780 | 7.9 | [3] |

| (S)-2b | A2780 | 8.1 | [3] |

Antimalarial and Antiprotozoal Activity

The 8-aminoquinoline core is a well-known pharmacophore for antimalarial drugs, with primaquine being a prominent example.[8][9] While the search results did not focus specifically on 8-amino-5,6,7,8-tetrahydroquinoline as an antimalarial, the related 8-aminoquinoline scaffold is known to be crucial for activity against the hepatic stages of Plasmodium vivax and Plasmodium ovale.[9] Extended side-chain analogues of 8-aminoquinolines have demonstrated potent antimalarial and antileishmanial activities.[10]

Antinociceptive Activity

Amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines, which are structural isomers of the title compounds, have been investigated as conformationally constrained analogues of nicotinic cholinergic agents.[5] Although they did not bind to nicotinic acetylcholine receptors, the N-ethyl-N-methyl derivative was found to be a potent antinociceptive agent in rodent models.[5] This suggests that 8-amino-5,6,7,8-tetrahydroquinoline derivatives may also possess interesting analgesic properties.

Spectroscopic Data

The characterization of 8-amino-5,6,7,8-tetrahydroquinoline and its derivatives relies on standard spectroscopic techniques.

| Compound | 1H NMR (CDCl3, 300 MHz) δ (ppm) | 13C NMR (CDCl3, 75 MHz) δ (ppm) | Reference |

| (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) | 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 | [4] |

| 6-amino-5,6,7,8-tetrahydroquinoline | 1.40 (br s, 2H), 1.62−1.76 (m, 1H), 2.03−2.07 (m, 1H), 2.55 (dd, 1H, J = 16.2, 9.3 Hz), 2.88−3.17 (m, 3H), 3.19−3.26 (m, 1H), 6.98−7.03 (m, 1H), 7.32 (d, 1H, J = 7.5 Hz), 8.33 (d, 1H, J = 3.9 Hz) | 31.3, 33.1, 38.9, 47.1, 121.4, 130.7, 137.4, 147.5, 156.7 | [2] |

Conclusion

The chemistry of 8-amino-5,6,7,8-tetrahydroquinoline is rich and multifaceted, with significant implications for both synthetic and medicinal chemistry. Its utility as a chiral ligand in asymmetric catalysis has been demonstrated, and its derivatives have shown promising biological activities, particularly in the area of cancer research. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures that 8-amino-5,6,7,8-tetrahydroquinoline will remain a valuable building block for the development of new catalysts and therapeutic agents. Future research in this area will likely focus on the development of more enantioselective catalytic systems and the optimization of the pharmacological properties of its derivatives to identify new lead compounds for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 5. (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. 8 aminoquinolines | PPT [slideshare.net]

- 10. researchgate.net [researchgate.net]

Mechanism of Action of Tetrahydroquinoline-Based C5a Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that mediates its effects through the G protein-coupled C5a receptor (C5aR, CD88). The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Tetrahydroquinoline-based compounds have emerged as a promising class of small-molecule C5aR antagonists. This technical guide provides an in-depth overview of the mechanism of action of these antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

The C5a Receptor and Its Signaling Pathway

The C5a receptor is a classical seven-transmembrane G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Upon binding of its endogenous ligand C5a, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

C5aR primarily couples to Gαi proteins.[2] This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits from Gαi initiates a cascade of downstream signaling events. These include the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3]

Furthermore, C5aR activation leads to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2.[4] These pathways collectively orchestrate a variety of cellular responses, including chemotaxis, degranulation, generation of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines.[1]

Mechanism of Action of Tetrahydroquinoline-Based Antagonists

Tetrahydroquinoline-based C5aR antagonists are non-peptide, small molecules that function by inhibiting the interaction between C5a and its receptor.[1] These compounds can act through different mechanisms, primarily as competitive or allosteric inhibitors.

-

Competitive Antagonism: These antagonists bind to the same site on the C5aR as the endogenous ligand C5a (orthosteric site). By occupying this site, they physically block C5a from binding and activating the receptor. This type of antagonism is surmountable, meaning that increasing the concentration of the agonist (C5a) can overcome the inhibitory effect of the antagonist.

-

Allosteric Antagonism: Allosteric antagonists bind to a site on the receptor that is distinct from the orthosteric C5a binding site. This binding induces a conformational change in the receptor that reduces the affinity of C5a for its binding site or prevents the conformational change required for receptor activation, even when C5a is bound. This can be a non-competitive and insurmountable form of antagonism.

The tetrahydroquinoline derivative W-54011 has been identified as a potent and selective C5aR antagonist.[1] Studies have shown that it inhibits C5a binding to its receptor, suggesting a competitive mechanism of action.[1]

Quantitative Data for Tetrahydroquinoline-Based C5aR Antagonists

The potency of C5aR antagonists is typically determined through various in vitro assays, with results expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the available quantitative data for the representative tetrahydroquinoline-based C5aR antagonist, W-54011.

| Compound | Assay | Species | IC50 (nM) | Ki (nM) | Reference |

| W-54011 | 125I-C5a Binding | Human | - | 2.2 | [1] |

| Calcium Mobilization | Human | 3.1 | - | [1] | |

| Chemotaxis | Human | 2.7 | - | [1] | |

| ROS Generation | Human | 1.6 | - | [1] |

Detailed Experimental Protocols

The characterization of tetrahydroquinoline-based C5aR antagonists relies on a suite of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the C5a receptor.

-

Materials:

-

Membrane preparation from cells expressing C5aR (e.g., U937 or transfected HEK293 cells)

-

Radioligand: 125I-labeled human C5a

-

Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2

-

Test compounds (tetrahydroquinoline derivatives) at various concentrations

-

Non-specific binding control: 1 µM unlabeled C5a

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

-

-

Protocol:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution, and 50 µL of 125I-C5a (final concentration ~0.1 nM).

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 1 µM unlabeled C5a.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 5-10 µg of protein).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.2).

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block C5a-induced increases in intracellular calcium concentration.

-

Materials:

-

Cells expressing C5aR (e.g., U937 or HL-60 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

-

Test compounds at various concentrations

-

C5a (agonist)

-

Fluorescence plate reader with an injection system (e.g., FLIPR)

-

-

Protocol:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and record the baseline fluorescence.

-

Inject C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately record the change in fluorescence over time.

-

Determine the peak fluorescence intensity for each well.

-

Plot the percentage of inhibition of the C5a response versus the concentration of the test compound to determine the IC50 value.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the C5a-induced migration of neutrophils.[5]

-

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, 3-5 µm pore size)

-

Chemotaxis buffer: HBSS with 0.1% BSA

-

Test compounds at various concentrations

-

C5a (chemoattractant)

-

Cell viability stain (e.g., Calcein-AM) or a method for cell counting

-

-

Protocol:

-

Place the chemotaxis buffer containing C5a (at a concentration that induces optimal migration) in the lower wells of the chemotaxis chamber.

-

In the upper wells (inserts), add neutrophils (typically 1-2 x 10^5 cells/well) that have been pre-incubated with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

-

Quantify the migrated cells on the lower surface of the membrane. This can be done by staining the cells and counting them under a microscope, or by using a fluorescence-based method after lysing the migrated cells.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

-

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the C5a receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]

-

Materials:

-

Membrane preparation from cells expressing C5aR

-

[35S]GTPγS

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4

-

Test compounds at various concentrations

-

C5a (agonist)

-

Non-specific binding control: 10 µM unlabeled GTPγS

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Protocol:

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution, and 25 µL of C5a (at its EC90 concentration).

-

For basal binding wells, add assay buffer instead of C5a.

-

Add 25 µL of the cell membrane preparation (10-20 µg of protein).

-